C.I.Direct Red 207
Description
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Properties
CAS No. |
12731-56-5 |
|---|---|
Molecular Formula |
C12H10N4 |
Origin of Product |
United States |
Q & A
Basic: What are the standard spectroscopic methods for characterizing the purity and structural integrity of C.I. Direct Red 207?
Methodological Answer:
UV-Vis spectroscopy (200–800 nm) is routinely used to confirm the dye’s λmax and monitor chromophore stability. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., azo bonds at ~1500 cm⁻¹), while nuclear magnetic resonance (NMR) (¹H/¹³C) resolves structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%). Cross-reference spectral data with literature or computational simulations (e.g., TD-DFT for UV-Vis predictions) to resolve discrepancies .
Advanced: How do variations in pH and ionic strength affect the aggregation behavior and chromophoric properties of C.I. Direct Red 207 in aqueous solutions?
Methodological Answer:
Design experiments using dynamic light scattering (DLS) to measure hydrodynamic radius changes under pH (2–12) and ionic strength (0–1 M NaCl). UV-Vis absorbance shifts (e.g., hypsochromic or bathochromic) indicate aggregation or disaggregation. Pair with zeta potential measurements to correlate colloidal stability with surface charge. Use statistical models (e.g., ANOVA) to analyze interactions between variables .
Basic: What are the validated HPLC or mass spectrometry protocols for quantifying C.I. Direct Red 207 in complex matrices?
Methodological Answer:
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) achieves separation (retention time ~8–10 min). Calibrate with standards (1–100 ppm) and validate via spike-recovery tests (recovery >90%). For MS quantification, use electrospray ionization (ESI+) and monitor [M+H]⁺ ions. Include internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced: What mechanistic pathways explain the photocatalytic degradation of C.I. Direct Red 207 under UV-Vis irradiation, and how do catalyst surface properties influence reaction kinetics?
Methodological Answer:
Employ radical trapping agents (e.g., isopropanol for •OH, p-benzoquinone for O₂•⁻) to identify dominant degradation pathways. Use LC-MS to detect intermediates (e.g., aromatic amines). Characterize catalysts (e.g., TiO₂, ZnO) via BET surface area, XRD crystallinity, and XPS surface composition. Correlate catalyst properties (e.g., bandgap, surface defects) with pseudo-first-order rate constants using multivariate regression .
Basic: What are the recommended storage conditions to prevent photochemical decomposition of C.I. Direct Red 207?
Methodological Answer:
Store in amber glass vials at 4°C under inert atmosphere (N₂ or Ar). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Monitor absorbance at λmax for degradation (e.g., >5% loss indicates instability). Use UV-blocking containers for light-sensitive samples .
Advanced: How does the presence of hydroxyl radicals or singlet oxygen species mediate the oxidative breakdown pathways of C.I. Direct Red 207 in advanced oxidation processes?
Methodological Answer:
Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO for •OH, TEMP for ¹O₂) to confirm reactive species. Compare degradation products (LC-MS/MS) under Fenton (•OH-dominated) vs. rose Bengal/light (¹O₂-dominated) conditions. Density functional theory (DFT) calculations predict vulnerable molecular sites (e.g., azo bonds) for radical attack .
Basic: What solvent systems are optimal for achieving high solubility of C.I. Direct Red 207 without inducing structural modifications?
Methodological Answer:
Test solubility in DMSO, methanol, and water (with 0.1 M NaOH for ionization). Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. Monitor structural stability via UV-Vis and FTIR after 24-hour dissolution. Avoid chlorinated solvents (e.g., chloroform) due to potential azo bond cleavage .
Advanced: What computational modeling approaches predict the adsorption behavior of C.I. Direct Red 207 on cellulose-based substrates?
Methodological Answer:
Apply density functional theory (DFT) to calculate binding energies between dye sulfonate groups and cellulose hydroxyls. Molecular dynamics (MD) simulations model adsorption kinetics under varying temperatures. Validate with experimental isotherms (Langmuir/Freundlich) and in-situ AFM for surface morphology changes .
Basic: Which international standards or regulatory guidelines dictate the environmental safety thresholds for C.I. Direct Red 207 discharge in industrial effluents?
Methodological Answer:
Refer to EPA 40 CFR Part 423 (US) and EU Directive 2008/105/EC for permissible limits (typically <1 ppm). Use OECD Test No. 303 for biodegradability assessment. Acute toxicity tests (Daphnia magna LC50) and mutagenicity assays (Ames test) are mandatory for hazard classification .
Advanced: How do competitive binding interactions between C.I. Direct Red 207 and coexisting anions affect its sequestration efficiency in adsorption-based wastewater treatment systems?
Methodological Answer:
Design batch adsorption experiments with competing ions (e.g., SO₄²⁻, NO₃⁻). Use extended Langmuir models to quantify site competition. XPS analysis of adsorbent surfaces post-adsorption identifies ion displacement. Synchrotron-based EXAFS clarifies coordination mechanisms between dye and adsorbent .
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